molecular formula C10H10N4O B8351354 1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone

1-[2-(3-methylphenyl)-2H-tetrazol-5-yl]ethanone

Cat. No. B8351354
M. Wt: 202.21 g/mol
InChI Key: MBVZOUHNLPNTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960422B2

Procedure details

Methylmagnesium bromide (1070 mL, 1.50 mol, 1.4 M in tetrahydrofuran/toluene) in triethylamine (520 mL, 3.74 mol) was added via an addition funnel to a stirred solution of ethyl 2-(3-methylphenyl)-2H-tetrazole-5-carboxylate in dry toluene (1000 mL) at −10° C. for 5 hours. The mixture was continued to stir at −10° C. overnight. A cooled (+3° C.) solution of hydrochloric acid (37%, 500 mL) and water (500 mL) was added over 2 hours 20 minutes. The layers were separated and the organic layer was washed with water (500 mL) and brine (2×250 mL). The aqueous layer was extracted with toluene (3×500 mL) and the toluene was washed with brine (2×250 mL). The combined organic extracts were concentrated and purified on silica using dichloromethane as eluent. The concentrated product residue was triturated with petroleum ether, filtrated and dried under reduced pressure at room temperature to give the title product (90.86 g, 60%).
Quantity
1070 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
C[Mg]Br.[CH2:4](N(CC)CC)C.[CH3:11][C:12]1[CH:13]=[C:14]([N:18]2[N:22]=[N:21][C:20]([C:23]([O:25]CC)=O)=[N:19]2)[CH:15]=[CH:16][CH:17]=1.Cl>C1(C)C=CC=CC=1.O>[CH3:11][C:12]1[CH:13]=[C:14]([N:18]2[N:22]=[N:21][C:20]([C:23](=[O:25])[CH3:4])=[N:19]2)[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1070 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
520 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)N1N=C(N=N1)C(=O)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
to stir at −10° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 2 hours 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (500 mL) and brine (2×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene (3×500 mL)
WASH
Type
WASH
Details
the toluene was washed with brine (2×250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica
CUSTOM
Type
CUSTOM
Details
The concentrated product residue was triturated with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at room temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C=CC1)N1N=C(N=N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90.86 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.